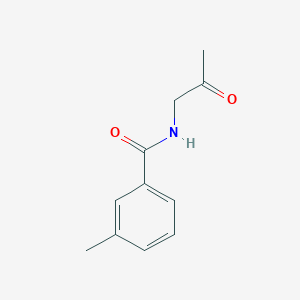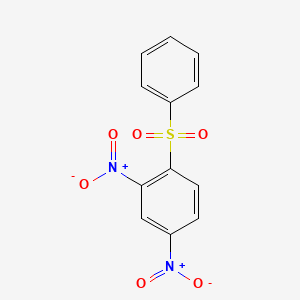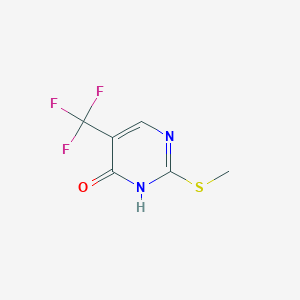
2-(Aminomethyl)-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-fluoroaniline is an organic compound with the molecular formula C7H9FN2 It features an aniline structure substituted with an aminomethyl group at the second position and a fluorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 5-fluoroaniline, undergoes nitration to form 5-fluoro-2-nitroaniline. This intermediate is then reduced to 2-amino-5-fluoroaniline.
Aminomethylation: The 2-amino-5-fluoroaniline is subjected to aminomethylation using formaldehyde and a suitable amine source, such as ammonium chloride, under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, or reduce other functional groups present in derivatives of this compound.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation reagents, nitrating mixtures, and sulfonation agents are used under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Aminomethyl)-5-fluoroaniline finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, dyes, and polymers.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-5-fluoroaniline exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or nucleic acids, altering their function or activity.
Pathways Involved: The compound can modulate signaling pathways, enzyme activity, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
2-(Aminomethyl)aniline: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-2-nitroaniline: An intermediate in the synthesis of 2-(Aminomethyl)-5-fluoroaniline, with distinct chemical behavior due to the nitro group.
2-(Aminomethyl)-4-fluoroaniline: Similar structure but with the fluorine atom at the fourth position, leading to different chemical and biological properties.
Properties
CAS No. |
733736-89-5 |
|---|---|
Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
2-(aminomethyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2 |
InChI Key |
MNTHXTVSTMCXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)



![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)

![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)


![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)
